Home > Products > Screening Compounds P106387 > Dynorphin A (1-11) amide
Dynorphin A (1-11) amide -

Dynorphin A (1-11) amide

Catalog Number: EVT-464923
CAS Number:
Molecular Formula: C63H104N22O12
Molecular Weight: 1361.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dynorphin A (1-11) amide is a peptide derived from dynorphin A, which is an endogenous opioid peptide that plays a significant role in pain modulation, stress response, and various neurophysiological processes. Dynorphin A (1-11) amide consists of the first eleven amino acids of dynorphin A, terminating with an amide group, which enhances its stability and biological activity. This compound primarily interacts with kappa opioid receptors, exhibiting distinct pharmacological properties compared to other opioid peptides.

Source

Dynorphin A is derived from the precursor protein pro-dynorphin, which is expressed in various regions of the central nervous system. It is synthesized in neurons and released as part of the body’s response to stress and pain. Dynorphin A (1-11) amide is synthesized through chemical methods for research purposes.

Classification

Dynorphin A (1-11) amide falls under the classification of opioid peptides. It specifically acts as a kappa opioid receptor agonist, which distinguishes it from other opioid peptides that may target mu or delta receptors.

Synthesis Analysis

Methods

The synthesis of Dynorphin A (1-11) amide can be achieved using solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while minimizing side reactions.

Technical Details

  1. Solid-Phase Synthesis: The process typically begins with a resin-bound amino acid. The N-terminal amino acid is attached to a solid support, followed by deprotection and coupling steps using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Cyclization: In some studies, ring-closing metathesis has been employed to create cyclic analogs of dynorphin A. This involves using catalysts such as Grubbs’ catalyst to facilitate cyclization reactions under controlled conditions .
  3. Purification: The synthesized peptides are purified using high-performance liquid chromatography to ensure high purity levels (greater than 98%) before biological testing .
Molecular Structure Analysis

Structure

The molecular structure of Dynorphin A (1-11) amide consists of eleven amino acids with a specific sequence that contributes to its receptor binding affinity and biological activity. The structure can be represented as follows:

H Tyr Gly Gly Phe Leu Arg Arg Pro Tyr NH2\text{H Tyr Gly Gly Phe Leu Arg Arg Pro Tyr NH}_2

Data

The molecular weight of Dynorphin A (1-11) amide is approximately 1,200 Da. Its structure includes aromatic residues that contribute to hydrophobic interactions with kappa opioid receptors.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Dynorphin A (1-11) amide include:

  1. Peptide Bond Formation: Achieved through coupling reactions between activated carboxylic acids and amino groups.
  2. Deprotection Reactions: Removal of protecting groups on amino acids during synthesis.
  3. Cyclization Reactions: If applicable, utilizing ring-closing metathesis to form cyclic structures from linear precursors .

Technical Details

The use of dichloromethane and N,N-dimethylformamide as solvents during cyclization reactions helps maintain solubility and reaction efficiency at elevated temperatures.

Mechanism of Action

Process

Dynorphin A (1-11) amide exerts its effects primarily through agonistic action on kappa opioid receptors located in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to:

  • Inhibition of neurotransmitter release
  • Modulation of pain perception
  • Regulation of emotional responses and stress-related behaviors

Data

Studies have shown that dynorphins can produce analgesic effects while also contributing to dysphoria and other mood alterations due to their unique receptor interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents; solubility can vary based on pH and ionic strength.

Chemical Properties

  • Stability: The amide group enhances stability against enzymatic degradation compared to free carboxylic acids.
  • pH Sensitivity: The activity can be influenced by pH levels due to the ionization state of amino acid side chains.
Applications

Scientific Uses

Dynorphin A (1-11) amide is primarily used in research settings for:

  • Pain Research: Investigating mechanisms behind pain modulation and potential therapeutic targets for chronic pain management.
  • Neuroscience Studies: Exploring the roles of kappa opioid receptors in mood regulation, addiction, and stress responses.
  • Drug Development: Serving as a lead compound for designing new analgesics or treatments for mood disorders.
Introduction to Dynorphin A (1-11) Amide in Opioid Peptide Research

Historical Context and Discovery of Dynorphin A Derivatives

Dynorphin A (Dyn A), first isolated from porcine pituitary in 1979, represents one of the most potent endogenous opioid peptides, with its name derived from the Greek "dynamis" (power) and "orphin" (endogenous morphine peptide), reflecting its extraordinary potency [8]. The full-length heptadecapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln) was found to exhibit preferential binding to kappa opioid receptors (KOR). Subsequent research revealed that truncation to Dynorphin A (1-13) retained significant KOR affinity and activity, paving the way for developing shorter bioactive analogs. This led to the strategic design of Dynorphin A (1-11) amide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH₂), which emerged as a critical research tool in the 1990s [1] [4]. The amidated C-terminus conferred improved metabolic stability while preserving the core pharmacophore necessary for KOR interaction. This peptide represented a significant advancement in structure-activity relationship studies, allowing researchers to probe the essential elements required for KOR selectivity without the synthetic challenges associated with the full-length peptide [4].

Role of Dynorphin A (1-11) Amide in the Endogenous Opioid System

Dynorphin A (1-11) amide functions as a potent endogenous ligand for kappa opioid receptors (KOR), which are G-protein coupled receptors widely distributed throughout the central nervous system. Within the endogenous opioid system, dynorphins are derived from the precursor protein prodynorphin (PDYN), which undergoes post-translational processing to yield multiple bioactive peptides, including dynorphin A, dynorphin B, and α/β-neoendorphins [2] [4]. Dynorphin A (1-11) amide retains the N-terminal "message" domain (Tyr-Gly-Gly-Phe) common to most opioid peptides, along with a significant portion of the C-terminal "address" sequence unique to dynorphins that confers receptor selectivity [6]. This peptide exhibits dual functionality as both a neurotransmitter and neuromodulator, with particularly high expression in stress-responsive neurocircuitry including the hypothalamus, amygdala, hippocampus, and bed nucleus of the stria terminalis [5] [8]. Its physiological roles extend to modulation of pain perception, stress responses, emotional states, and reward processing, making it a crucial component in homeostasis and adaptive responses to environmental challenges [5] [7].

Rationale for Structural Truncation and Amidation in Peptide Design

The strategic truncation to Dynorphin A (1-11) addressed several pharmacological challenges associated with the native peptide. Full-length Dyn A (1-17) exhibits poor metabolic stability with a plasma half-life of approximately 2.5 minutes due to rapid cleavage by peptidases, particularly between Arg⁶-Arg⁷, Ile⁸-Arg⁹, and Lys¹³-Leu¹⁴ residues [4] [6]. The (1-11) fragment retains the minimal structural elements required for high-affinity KOR binding while eliminating vulnerable cleavage sites in the C-terminal region. C-terminal amidation (-NH₂ instead of -OH) further enhances metabolic stability by preventing carboxypeptidase-mediated degradation and mimics the natural C-terminal configuration observed in many bioactive neuropeptides [4]. This modification also influences the peptide's conformational dynamics, promoting a bioactive secondary structure that favors receptor interaction. Importantly, the amidated form demonstrates preserved receptor binding affinity (KOR Ki = 0.05-0.39 nM) comparable to the native peptide, while exhibiting improved selectivity profiles over mu (MOR) and delta (DOR) opioid receptors [1] [3]. These design elements collectively address the inherent limitations of endogenous dynorphins while maximizing pharmacological relevance for research applications.

Properties

Product Name

Dynorphin A (1-11) amide

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C63H104N22O12

Molecular Weight

1361.6 g/mol

InChI

InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1

InChI Key

OKJAOUBQLSWUNX-QFIUEGLPSA-N

SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.